ethyl 4-[(4-fluorophenyl)methoxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
Description
This compound is a pyridazine derivative featuring:
- Ethyl carboxylate at position 2.
- 4-Fluorobenzyloxy substituent at position 4.
- Phenyl group at position 1.
- Oxo group at position 5.
Pyridazine scaffolds are pharmacologically significant due to their role in modulating enzyme activity and receptor binding, particularly in neurological and metabolic disorders. The 4-fluorophenylmethoxy group enhances lipophilicity and may influence metabolic stability compared to non-fluorinated analogs .
Properties
IUPAC Name |
ethyl 4-[(4-fluorophenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O4/c1-2-26-20(25)19-17(27-13-14-8-10-15(21)11-9-14)12-18(24)23(22-19)16-6-4-3-5-7-16/h3-12H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAXQYVILWBMFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=C(C=C2)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(4-fluorophenyl)methoxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to cyclization and esterification reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-fluorophenyl)methoxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Ethyl 4-[(4-fluorophenyl)methoxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new compounds with desired properties.
Biological Studies: Researchers investigate its effects on biological systems to understand its potential therapeutic benefits and mechanisms of action.
Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-[(4-fluorophenyl)methoxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 4
The 4-fluorophenylmethoxy group distinguishes this compound from analogs with other substituents:
Analysis :
Substituent Variations at Position 1
Variations at position 1 influence aromatic interactions and steric bulk:
Analysis :
- The phenyl group at position 1 in the target compound provides moderate steric bulk without introducing destabilizing electron-withdrawing groups (e.g., nitro) or heavy atoms (e.g., iodine).
Physicochemical and Spectroscopic Comparisons
Table 1: Physical Properties
Biological Activity
Ethyl 4-[(4-fluorophenyl)methoxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, with the CAS number 899943-46-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 357.36 g/mol. The compound features a dihydropyridazine core, which is known for its diverse pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests demonstrated significant activity against various pathogens. The minimum inhibitory concentration (MIC) values were found to be in the range of 0.22 to 0.25 μg/mL, indicating strong antibacterial properties against strains such as Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Staphylococcus epidermidis | 0.22 | 0.25 |
Cytotoxicity and Safety Profile
The cytotoxic effects of this compound were evaluated using hemolytic assays, revealing low hemolytic activity (% lysis ranging from 3.23% to 15.22%) compared to Triton X-100, a known cytotoxic agent . Additionally, the compound exhibited noncytotoxicity with IC50 values greater than 60 μM, suggesting a favorable safety profile for further development.
The mechanisms underlying the biological activities of this compound include:
- Inhibition of DNA Gyrase : The compound demonstrated inhibition of DNA gyrase with IC50 values ranging from 12.27 to 31.64 μM.
- Dihydrofolate Reductase (DHFR) Inhibition : It also showed inhibition against DHFR with IC50 values between 0.52 and 2.67 μM .
These mechanisms contribute to its antimicrobial efficacy and suggest potential pathways for therapeutic applications.
Study on Antimicrobial Efficacy
A comprehensive study evaluated the efficacy of various derivatives based on the dihydropyridazine structure, including this compound. The results indicated that this compound not only inhibited bacterial growth but also reduced biofilm formation significantly compared to standard antibiotics like Ciprofloxacin .
Synergistic Effects with Other Antibiotics
Further investigations revealed that when used in combination with Ciprofloxacin and Ketoconazole, this compound exhibited synergistic effects that lowered the MICs of these antibiotics . This finding underscores the potential for developing combination therapies that enhance antibacterial efficacy while minimizing resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
